molecular formula C8H7BrO2 B1334074 3-Bromo-2-hydroxy-5-methylbenzaldehyde CAS No. 33172-54-2

3-Bromo-2-hydroxy-5-methylbenzaldehyde

Cat. No. B1334074
CAS RN: 33172-54-2
M. Wt: 215.04 g/mol
InChI Key: LCZDQTSSLMAXCI-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylbenzaldehyde is a compound that can be considered a derivative of benzaldehyde with bromine, hydroxyl, and methyl substituents. While the provided papers do not directly discuss this exact compound, they offer insights into the synthesis, molecular structure, and reactivity of related bromobenzaldehydes, which can be extrapolated to understand the properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Synthesis Analysis

The synthesis of bromobenzaldehydes can involve various methods, including palladium-catalyzed C-H activation and one-pot reactions. For instance, selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . Additionally, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes . These methods could potentially be adapted for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes can be studied using spectroscopic methods and density functional theory (DFT). For example, the structural and electronic properties of 5-bromo-2-methoxybenzaldehyde were discussed, and the most stable conformer was identified using DFT . Similarly, the structural effects of bromine substitution on benzaldehydes were analyzed, showing changes in intermolecular interactions and kinetic stability . These analyses can provide insights into the molecular structure of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Chemical Reactions Analysis

Bromobenzaldehydes can undergo various chemical reactions, including coupling reactions and transformations into different functional groups. For instance, 2-bromobenzaldehydes have been used to synthesize 1-aryl-1H-indazoles via palladium-catalyzed reactions with arylhydrazines . The reactivity of bromobenzaldehydes can also lead to the formation of hydroxybenzaldehydes . These reactions highlight the versatility of bromobenzaldehydes in organic synthesis, which could be relevant for the chemical reactions of 3-Bromo-2-hydroxy-5-methylbenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes can be influenced by the presence of bromine and other substituents. Spectroscopic studies, such as FT-IR and FT-Raman, along with NMR analyses, provide valuable information about the compound's behavior . The thermodynamic functions and solvent interactions of these compounds can also be examined to understand their stability and reactivity in different environments . These properties are crucial for predicting the behavior of 3-Bromo-2-hydroxy-5-methylbenzaldehyde in various chemical contexts.

Scientific Research Applications

Biomedical Applications

  • 3-Bromo-2-hydroxy-5-methylbenzaldehyde has been investigated for its potential in biomedical applications. A related compound, synthesized through the electrochemically induced multicomponent transformation of 3-methylbenzaldehyde, demonstrated promise for the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on its synthesis and structural properties. For instance, research has explored the unforeseen formation of similar brominated benzaldehydes through the bromination process, highlighting the complexities and unexpected outcomes in chemical synthesis (Otterlo, Michael, Fernandes, & Koning, 2004).

Electrochemical Behavior

  • Studies have examined the electrochemical behavior of polymers functionalized with Schiff bases derived from 3-Bromo-2-hydroxy-5-methylbenzaldehyde. These investigations provide insights into the electroactive properties of such compounds and their potential applications in various fields, including materials science (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Antioxidant Properties

  • Research has also been conducted on the synthesis of chalcone derivatives from halogenated vanillin, including derivatives of 3-Bromo-2-hydroxy-5-methylbenzaldehyde, to evaluate their antioxidant activity. These studies are crucial for understanding the compound's potential in developing new antioxidants (Rijal, Haryadi, & Anwar, 2022).

Fluorescent Sensing Applications

  • A compound structurally related to 3-Bromo-2-hydroxy-5-methylbenzaldehyde has been identified as a highly selective fluorescent pH sensor, indicating potential applications in biological and chemical sensing technologies (Saha et al., 2011).

Environmental and Microbial Interactions

  • Studies have explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, providing insights into the environmental fate and microbial interactions of compounds like 3-Bromo-2-hydroxy-5-methylbenzaldehyde. These investigations are key to understanding the environmental impact and biodegradation processes of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).

Crystal Structure Analysis

  • Research has also been conducted on the crystal structures of similar brominated benzaldehydes. This includes the determination of new polymorphs and understanding the molecular geometry and interactions, which are essential for the development of materials and pharmaceuticals (Silva, Paixão, Beja, Sobral, & Gonsalves, 2004).

Metal Ion Detection and Extraction

  • Another significant application includes the use of brominated benzaldehyde derivatives in the preconcentration and detection of metal ions, such as copper, in water samples. This application is crucial in environmental monitoring and pollution control (Fathi & Yaftian, 2009).

Safety And Hazards

3-Bromo-2-hydroxy-5-methylbenzaldehyde is classified under GHS07 for safety. It may cause respiratory irritation and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-2-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZDQTSSLMAXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373695
Record name 3-bromo-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-5-methylbenzaldehyde

CAS RN

33172-54-2
Record name 3-bromo-2-hydroxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33172-54-2
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Synthesis routes and methods

Procedure details

Proceeding as in Reference 9, but substituting 5-methyl salicylaldehyde (3 g, 22 mmol) and N-bromosuccinimide (4.7 g, 26.4 mmol), gave 3-bromo-2-hydroxy-5-methylbenzaldehyde (3.6 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MJ Matos, G Delogu, G Podda, L Santana… - Synthesis, 2010 - thieme-connect.com
… A soln of 3-bromo-2-hydroxy-5-methylbenzaldehyde (4) (0.25 g, 1.16 mmol), p-methoxyphenylacetic acid (0.24 g, 1.45 mmol) and DCC (0.37 g, 1.81 mmol), in DMSO (2.0 mL), was …
Number of citations: 14 www.thieme-connect.com
E Verner, BA Katz, JR Spencer, D Allen… - Journal of medicinal …, 2001 - ACS Publications
… 3-Bromo-2-hydroxy-5-methylbenzaldehyde (13). A solution of 2-hydroxy-5-methylbenzaldehyde 12 (0.5 g, 3.7 mmol) in AcOH (5 mL) was treated dropwise with bromine (0.21 mL, 4.0 …
Number of citations: 158 pubs.acs.org
L Wang, H Jing, X Bu, T Chang, L Jin, Y Liang - Catalysis Communications, 2007 - Elsevier
… Surprisingly, when the CAN was used as a co-catalyst, the only mono-brominated product, 3-bromo-2-hydroxy-5-methylbenzaldehyde, was obtained with excellent yield (95%). In this …
Number of citations: 29 www.sciencedirect.com
MJCPC Matos, MD Viña Castelao, P Janeiro… - 2009 - minerva.usc.es
With the aim to find out the structural features for the MAO inhibitory activity and selectivity, in the present communication we report the design, synthesis and pharmacological …
Number of citations: 10 minerva.usc.es
N Nomura, R Ishii, Y Yamamoto… - Chemistry–A European …, 2007 - Wiley Online Library
… 2-Hydroxy-3,5-dimethylbenzaldehyde, 3,5-di-tert-butyl-2-hydroxybenzaldehyde, and 3-bromo-2-hydroxy-5-methylbenzaldehyde were prepared as shown below according to the …
EM McGarrigle, DM Murphy, DG Gilheany - Tetrahedron: Asymmetry, 2004 - Elsevier
A series of Cr(salen) complexes have been synthesised from 5-substituted-3-bromosalicylaldehydes and trans-1,2-cyclohexanediamine. These have been used to probe the Cr(salen)-…
Number of citations: 58 www.sciencedirect.com
Y Yuan, J Long, J Sun, K Ding - Chemistry–A European …, 2002 - Wiley Online Library
This paper describes the successful development of a group of highly efficient chiral tridentate titanium catalysts for hetero‐Diels–Alder reaction of Danishefsky's diene and a variety of …
M Miller, EY Tshuva - European Journal of Inorganic Chemistry, 2014 - Wiley Online Library
… rac-1a: 3-Bromo-2-hydroxy-5-methylbenzaldehyde (0.75 g, 3.5 mmol) and trans-1,2-cyclohexanediamine (0.2 mL, 1.7 mmol) in MeOH (40 mL) were heated to reflux for 2 h. The reaction …
V Sridharan, JC Menéndez - Chemical reviews, 2010 - ACS Publications
… Surprisingly, the CAN/SiO 2 -catalyzed reaction furnished only a monobrominated product, 3-bromo-2-hydroxy-5-methylbenzaldehyde, in 95% yield. The reason for this excellent …
Number of citations: 267 pubs.acs.org

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